molecular formula C21H23N5O B2791662 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034327-56-3

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2791662
CAS No.: 2034327-56-3
M. Wt: 361.449
InChI Key: RGCKVBWXZQUKRT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21_{21}H23_{23}N5_5O, with a molecular weight of 361.4 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21_{21}H23_{23}N5_5O
Molecular Weight361.4 g/mol
StructureChemical Structure

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, modulating their activity to produce a biological response. The presence of nitrogen atoms in the pyrazole and pyridine rings allows for various interactions that may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For example, derivatives containing pyridine and pyrazole rings have shown promising anticancer activity by targeting specific tumor suppressor genes through synthetic lethality mechanisms . This suggests that this compound could also exhibit similar effects.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

  • Synthetic Lethality in Cancer : Research indicates that compounds targeting PARP (Poly ADP-ribose polymerase) pathways can lead to significant anticancer effects in BRCA-deficient tumors . The structural similarities may allow this compound to exploit these pathways effectively.
  • Inhibition Studies : Other pyrazole derivatives have been studied for their inhibitory effects on various enzymes involved in cancer progression and inflammation . These findings suggest that our compound could be further explored for similar applications.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(18-4-3-10-23-16-18)26(19-5-1-2-6-19)15-14-25-13-9-20(24-25)17-7-11-22-12-8-17/h3-4,7-13,16,19H,1-2,5-6,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKVBWXZQUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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